N,N-Dimethyldodecylamine

Catalog No.
S585543
CAS No.
112-18-5
M.F
C14H31N
M. Wt
213.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyldodecylamine

CAS Number

112-18-5

Product Name

N,N-Dimethyldodecylamine

IUPAC Name

N,N-dimethyldodecan-1-amine

Molecular Formula

C14H31N

Molecular Weight

213.4 g/mol

InChI

InChI=1S/C14H31N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3

InChI Key

YWFWDNVOPHGWMX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN(C)C

Synonyms

dodecyldimethylamine, N,N-dimethyl-1-dodecanamine, N,N-dimethyl-1-dodecanamine acetate, N,N-dimethyl-1-dodecanamine hydrobromide, N,N-dimethyl-1-dodecanamine hydrochloride, N,N-dimethyl-1-dodecanamine hydrofluoride, N,N-dimethyldodecanamine, NNDD

Canonical SMILES

CCCCCCCCCCCCN(C)C

Synthesis of Nanomaterials

N,N-Dimethyldodecylamine acts as a capping agent during the synthesis of bimetallic nanoparticles. In a study, it was used to stabilize Au(core)-Pd(shell) nanoparticles in toluene, enabling the controlled growth of the palladium shell on the gold core []. This approach allows researchers to tailor the properties of these nanomaterials for various applications, such as catalysis and sensing.

Synthesis of Ionic Liquids

N,N-Dimethyldodecylamine serves as a precursor for the synthesis of ionic liquids. These are salts with organic cations and anions that exist as liquids at room temperature. By reacting N,N-Dimethyldodecylamine with different organic acids, researchers can create various ionic liquids with specific properties for diverse applications, including electrolytes in batteries and catalysts for organic reactions [].

Preparation of Quaternary Ammonium Salts

N,N-Dimethyldodecylamine can be transformed into quaternary ammonium salts through reactions with compounds like epichlorohydrin. These salts possess unique properties, such as surface activity and anti-microbial activity, making them valuable in various research fields. For instance, they can be used as disinfectants, corrosion inhibitors, and phase-transfer catalysts [].

N,N-Dimethyldodecylamine is a tertiary amine with the chemical formula C14H31NC_{14}H_{31}N and a CAS number of 112-18-5. This compound appears as a colorless to light yellow liquid at room temperature and possesses a characteristic fishy odor typical of fatty amines. It has a melting point of −20 °C and a boiling point of approximately 80-82 °C at 0.1 mm Hg. The density is about 0.787 g/mL at 20 °C, indicating that it is denser than water. N,N-Dimethyldodecylamine is slightly soluble in methanol and chloroform but has negligible solubility in water, making it primarily hydrophobic .

Typical of tertiary amines. It can react with strong acids to form quaternary ammonium salts, and it may also participate in oxidation reactions to form N,N-dimethyldodecylamine oxide. This compound is known to be non-flammable but combustible, with a flash point exceeding 230 °F. It may react with copper and copper alloys, and it is incompatible with strong oxidizing agents and strong acids .

Biologically, N,N-dimethyldodecylamine exhibits toxicity, particularly to aquatic organisms, which raises environmental concerns regarding its use and disposal. The compound is classified as highly toxic, with potential severe health effects from inhalation, ingestion, or skin contact. Metabolically, it can degrade into less toxic products such as dimethylamine and decanal . Studies indicate that it undergoes biodegradation in wastewater treatment settings, achieving significant degradation rates over time .

N,N-Dimethyldodecylamine can be synthesized through several methods:

  • Alkylation of Dimethylamine: This involves reacting dimethylamine with dodecanol or dodecanal under acidic conditions.
  • Reduction: The compound can also be produced by reducing the corresponding dodecanamide.
  • N-Alkylation: Using alkyl halides to alkylate dimethylamine can yield this compound effectively .

N,N-Dimethyldodecylamine finds applications in various fields:

  • Surfactants: It serves as an intermediate in the production of quaternary ammonium compounds used in cleaning agents and cosmetics.
  • Nanoparticle Synthesis: This compound acts as a capping agent in the synthesis of bimetallic nanoparticles.
  • Chemical Intermediates: It is utilized in the manufacture of amine oxides and betaine surfactants .

Studies on interactions involving N,N-dimethyldodecylamine focus on its reactivity with metals and other chemicals. Its strong basicity (pKa around 9.78) suggests that it readily forms complexes with various metal ions. Additionally, its interactions with biological systems are significant due to its toxicity profile, which necessitates careful handling and disposal practices to mitigate environmental impact .

Several compounds share structural similarities with N,N-dimethyldodecylamine. Below is a comparison highlighting their uniqueness:

Compound NameFormulaKey Characteristics
N,N-DimethylhexadecylamineC_{16}H_{35}NSimilar structure; longer alkyl chain; higher hydrophobicity
N,N-DimethyloctadecylamineC_{18}H_{39}NEven longer chain; used in similar applications as surfactants
LauryldimethylamineC_{12}H_{27}NShorter chain; commonly used in personal care products
DodecyldimethylamineC_{14}H_{31}NStructural isomer; used similarly but may have different properties
Dimethyldodecylamine oxideC_{14}H_{31}NOOxidized form; less basic than its parent amine

N,N-Dimethyldodecylamine stands out due to its specific chain length, which balances hydrophobic properties and biological activity, making it suitable for diverse industrial applications while posing environmental challenges due to its toxicity .

Physical Description

N,n-dimethyldodecylamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals.
Liquid

Color/Form

Liquid

XLogP3

5.9

Boiling Point

260.0 °C

Melting Point

22.0 °C

UNII

6V2OM30I1Z

Related CAS

1920-05-4 (acetate)
19959-22-9 (hydrobromide)
2016-48-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 236 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (19.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (88.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (66.1%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

112-18-5
68390-97-6
68391-04-8

Wikipedia

Dimethyl lauramine

Use Classification

Cosmetics -> Antistatic; Hair conditioning

Methods of Manufacturing

REACTION OF 1-DODECANOL WITH DIMETHYLAMINE; REACTION OF 1-DODECANAMINE WITH FORMALDEHYDE; REACTION OF COCONUT OIL ALKYL AMINE WITH FORMALDEHYDE OR COCONUT OIL ALCOHOLS WITH DIMETHYLAMINE (PRODUCES A MIXT OF N-ALKYL DIMETHYLAMINES)

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
Wholesale and retail trade
1-Dodecanamine, N,N-dimethyl-: ACTIVE
Amines, C12-18-alkyldimethyl: ACTIVE
APPLICATIONS: N,N-DIMETHYLDODECANAMINE WAS STRONG SUPPRESSOR OF BEETLE BROOD DEVELOPMENT, EVEN AT 50 PPM.

Interactions

ADMIN TO RATS IN DRINKING-WATER WITH & WITHOUT SODIUM NITRITE. DIMETHYLDODECYLAMINE PLUS NITRITE INDUCED TUMORS OF URINARY BLADDER IN 10% OF TREATED RATS.

Dates

Modify: 2023-08-15

Wormlike micelle formation by acylglutamic acid with alkylamines

Kenichi Sakai, Kazuyuki Nomura, Rekha Goswami Shrestha, Takeshi Endo, Kazutami Sakamoto, Hideki Sakai, Masahiko Abe
PMID: 23157727   DOI: 10.1021/la303745p

Abstract

Rheological properties of alkyl dicarboxylic acid-alkylamine complex systems have been characterized. The complex materials employed in this study consist of an amino acid-based surfactant (dodecanoylglutamic acid, C12Glu) and a tertiary alkylamine (dodecyldimethylamine, C12DMA) or a secondary alkylamine (dodecylmethylamine, C12MA). (1)H NMR and mass spectroscopic data have suggested that C12Glu forms a stoichiometric 1:1 complex with C12DMA and C12MA. Rheological measurements have suggested that the complex systems yield viscoelastic wormlike micellar solutions and the rheological behavior is strongly dependent on the aqueous solution pH. This pH-dependent behavior results from the structural transformation of the wormlike micelles to occur in the narrow pH range 5.5-6.2 (in the case of C12Glu-C12DMA system); i.e., positive curved aggregates such as spherical or rodlike micelles tend to be formed at high pH values. Our current study offers a unique way to obtain viscoelastic wormlike micellar solutions by means of alkyl dicarboxylic acid-alkylamine complex as gemini-like amphiphiles.


Smoothly shifting fluorescent windows: a tunable "off-on-off" micellar sensor for pH

Piersandro Pallavicini, Yuri Antonio Diaz-Fernandez, Luca Pasotti
PMID: 19768228   DOI: 10.1039/b913195g

Abstract

The position of the window in an "off-on-off" fluorescent pH sensor may be shifted at will along a pH axis by changing the overall charge of the micellar container. This is obtained by using non-ionic Triton X-100 as the surfactant, and by increasing the molar fraction of the anionic sodium dodecyl sulfate (chi(SDS)) as co-surfactant, with pyrene as the fluorophore and a lipophilic tertiary amine and a lipophilic pyridine as pH-switchable quenchers. As the negative micellar charge increases by increasing chi(SDS), the observed pKa of the protonated bases move to higher pH values, followed by the dumb-bell shaped "off-on-off" fluorescence intensity vs. pH profile.


[The study of amphoteric surfacant sensitizing catalytic spectrophotometric determination of Mn (II)]

Zeng-hong Xie, Yan-bin Fu, Guo-nan Chen
PMID: 12938381   DOI:

Abstract

A new catalytic spectrophotometric method for the determination of trace amount of Mn(II) has been developed. The method is based on the oxidation of thionine by potassium periodate in the presence of nitrilo triaceticacid as an activator and amphoteric surfactant dodecyl dimethylamino acetic acid(DDMAA) as enhancing agent. Dodecye dimethylamino acetic acid (DDMAA) micelles accelerate the reaction and hence increase the sensitivity and selectivity of the determination of Mn(II) compared to reactions taking place in an aqueous medium. The mechanism of related reaction has been discussed. The sensitivity is increased by 7.1 times in the presence of the DDMAA than that in the absence of the DDMAA. The linear ranges of determination are 0-60 ng.(25 mL)-1, the relative standard deviation is 2% (n = 11). The method can be used for the determination of Mn(II) in aluminium alloy and water samples.


Complete mineralization of dodecyldimethylamine using a two-membered bacterial culture

A G Kroon, C G van Ginkel
PMID: 11321543   DOI: 10.1046/j.1462-2920.2001.00170.x

Abstract

Complete degradation of dodecyldimethylamine was achieved using a two-membered bacterial culture isolated from activated sludge. One member, identified as Burkholderia cepacia, was capable of degrading the alkyl chain of the molecule. The other member, identified as Stenotrophomonas maltophilia, was able to degrade dimethylamine, the product of the former. Batch culture experiments revealed that the two-membered culture consisting of B. cepacia and S. maltophilia was based on a commensalistic relationship under carbon-limited conditions. Under nitrogen-limited conditions, the relationship of this culture was transformed from a commensalistic to a mutualistic one. A two-membered culture was therefore imperative for growth on dodecyldimethylamine under nitrogen-limited conditions, whereas a pure culture of B. cepacia was capable of growth on dodecyldimethylamine under carbon-limited conditions.


Comparison of N,N-dimethyldodecanamine with antibiotics on in vitro cellulose digestion and volatile fatty acid production by ruminal microorganisms

K A Baldwin, J Bitman, M J Thompson
PMID: 7130069   DOI: 10.2527/jas1982.553673x

Abstract

Eleven antibiotic compounds used in animal production, were compared with N,N-dimethyldodecanamine for their effects on in vitro cellulose digestibility and VFA production. Dose-response data were analyzed statistically to determine the concentration for each compound which would inhibit cellulose digestion of VFA production by 50%, thereby providing a convenient reference point for evaluation of the amine with respect to the antibiotics. Chlortetracycline, oxytetracycline and penicillin inhibited cellulose digestion by 17 to 35% and VFA production by 18 to 26% at concentrations of 2.5 micrograms/ml, while N,N-dimethyldodecanamine and dihydrostreptomycin at concentrations of 10 micrograms/ml inhibited cellulose digestion and VFA production by 5 to 19%. For similar inhibitive effects, bacitracin, chloramphenicol, kanamycin, sulfanilamide and sulfathiazole were required in concentrations of 25 micrograms/ml. Tylosin at a concentration of 1 microgram/ml inhibited cellulose digestion and VFA production by about 80 and 50%, respectively, and monensin was effective at 5 micrograms/ml. In general, compounds of lesser importance for growth promotion in ruminants (sulfathiazole, sulfanilamide and kanamycin) had a less inhibitory effect on cellular digestion and VFA production in vitro. N,N-dimethyldodecanamine was more effective than these compounds but repressed cellulolytic activity less than those antibiotics (chlortetracycline, oxytetraxycline and monensin) that are most effective in improving feed efficiency.


Mastitis: effect of pH, temperature, and emollients on disinfecting action of N,N-dimethyldodecanamine

P A Turck, J Bitman, M J Thompson
PMID: 6757291   DOI: 10.3168/jds.S0022-0302(82)82448-X

Abstract

Growth inhibition of bacteria over time by N,N-dimethyldodecanamine, a tertiary alkyl amine, was studied to evaluate disinfecting action with changes in pH and temperature and with addition of emollients. Because alkyl amines have limited solubility in aqueous solutions, the effect of pH on solubility of the tertiary amine was determined. Non-growing cultures of Streptococcus agalactiae or Escherichia coli were added to sterile buffer or buffer containing the amine, and at specific intervals aliquots were removed, neutralized in a lecithin/Tween 80 quencher, and then plated to determine the number of surviving bacteria per plate. Survival curves were used to determine the effect of changing environmental conditions on antimicrobial activity. Antimicrobial activity was greater at pH 7 than at pH 8 and was least at pH 6. Increases in temperature from 20 to 40 degrees C caused a corresponding increase in antimicrobial activity. Addition of up to 10% glycerin or propylene glycol caused no significant decrease in antimicrobial activity of the tertiary amine.


Metabolism of dodecyldimethylamine by Pseudomonas MA3

A G Kroon, M A Pomper, C G van Ginkel
PMID: 7765813   DOI: 10.1007/BF00170236

Abstract

Pseudomonas MA3 was isolated from activated sludge on the basis of its capacity to use dodecyldimethylamine as a sole carbon (C) and energy source. Dodecylamine, dodecanal, dodecanoic acid and acetic acid also supported growth of Pseudomonas MA3. Dodecyldimethylamine-grown cells oxidized a wide range of alkylamine derivatives, dodecanal, dodecanoic acid and acetic acid. Degradation of the alkyl chain of dodecyldimethylamine by Pseudomonas MA3 appeared from the stoichiometric liberation of dimethylamine. A dehydrogenase catalysed the cleavage of the Calkyl-N bond. The first intermediate of the proposed degradation pathway, dodecanal, accumulated in the presence of decanal used as a competitive inhibitor. The second intermediate, dodecanoic acid, was formed in the presence of acrylic acid during the degradation of dodecyldimethylamine. Dodecanal was converted into dodecanoic acid by a dehydrogenase and dodecanoic acid was then degraded via the beta oxidation pathway.


Inhibition of C28 and C29 phytosterol metabolism by N,N-dimethyldodecanamine in the nematode Caenorhabditis elegans

R Lozano, W R Lusby, D J Chitwood, M J Thompson, J A Svoboda
PMID: 3990524   DOI: 10.1007/BF02534248

Abstract

Effects on the metabolism of campesterol and stigmasterol in Caenorhabditis elegans were investigated using N,N-dimethyldodecanamine, a known inhibitor of growth, reproduction and the delta 24-sterol reductase of this nematode. 7-Dehydrocholesterol was the predominant sterol (51%) of C. elegans grown in stigmasterol-supplemented media, whereas addition of 25 ppm amine resulted in a large decrease in the relative percentage of 7-dehydrocholesterol (23%) and the accumulation of a substantial proportion (33%) of delta 24-sterols (e.g., cholesta-5,7,24-trienol) and delta 22,24-sterols (e.g., cholesta-5,7,22, 24-tetraenol) but yielded no delta 22-sterols. Dealkylation of stigmasterol by C. elegans proceeded in the presence of the delta 22-bond; reduction of the delta 22-bond occurred prior to delta 24-reduction. Addition of 25 ppm amine to campesterol-supplemented media altered the sterol composition of C. elegans by increasing the percentage of unmetabolized dietary campesterol from 39 to 60%, decreasing the percentage of 7-dehydrocholesterol from 26 to 12%, and causing the accumulation of several delta 24-sterols (6%). C. elegans also was shown to be capable of dealkylating a delta 24 (28)-sterol as it converted 24-methylenecholesterol to mostly 7-dehydrocholesterol. The proposed role of 24-methylenecholesterol as an intermediate between campesterol and 7-dehydrocholesterol was supported by the results.


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